molecular formula C12H22N2O B13315544 N-{2-[(3-methylcyclopentyl)amino]ethyl}cyclopropanecarboxamide

N-{2-[(3-methylcyclopentyl)amino]ethyl}cyclopropanecarboxamide

Cat. No.: B13315544
M. Wt: 210.32 g/mol
InChI Key: ZNPNRUJUZHPBTD-UHFFFAOYSA-N
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Description

N-{2-[(3-methylcyclopentyl)amino]ethyl}cyclopropanecarboxamide is an organic compound with the molecular formula C₁₂H₂₂N₂O This compound is characterized by the presence of a cyclopropane ring, a cyclopentyl group, and an amide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(3-methylcyclopentyl)amino]ethyl}cyclopropanecarboxamide typically involves the following steps:

    Formation of the Amine Intermediate: The starting material, 3-methylcyclopentanone, undergoes reductive amination with ethylenediamine to form the intermediate 2-[(3-methylcyclopentyl)amino]ethylamine.

    Cyclopropanecarboxylic Acid Activation: Cyclopropanecarboxylic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form an active ester.

    Amide Bond Formation: The intermediate amine reacts with the activated ester to form this compound under mild conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(3-methylcyclopentyl)amino]ethyl}cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) to yield reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or the cyclopropane ring, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

    Oxidation: Oxidized amide derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted amide derivatives.

Scientific Research Applications

N-{2-[(3-methylcyclopentyl)amino]ethyl}cyclopropanecarboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-{2-[(3-methylcyclopentyl)amino]ethyl}cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-{2-[(3-methylcyclopentyl)amino]ethyl}aniline
  • N-(3-aminopropyl)-N’-{2-[cyclopentyl(methyl)amino]ethyl}-N-methylsulfuric diamide

Uniqueness

N-{2-[(3-methylcyclopentyl)amino]ethyl}cyclopropanecarboxamide is unique due to its specific structural features, including the cyclopropane ring and the cyclopentyl group. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from similar compounds.

Properties

Molecular Formula

C12H22N2O

Molecular Weight

210.32 g/mol

IUPAC Name

N-[2-[(3-methylcyclopentyl)amino]ethyl]cyclopropanecarboxamide

InChI

InChI=1S/C12H22N2O/c1-9-2-5-11(8-9)13-6-7-14-12(15)10-3-4-10/h9-11,13H,2-8H2,1H3,(H,14,15)

InChI Key

ZNPNRUJUZHPBTD-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C1)NCCNC(=O)C2CC2

Origin of Product

United States

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